

Application Notes and Protocols for DNDI-6148

Efficacy Studies

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the efficacy of **DNDI-6148**, a novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis (VL).

Introduction

Visceral leishmaniasis, a severe parasitic disease caused by *Leishmania donovani* and *Leishmania infantum*, is fatal if left untreated.[1][2] Current treatment options are limited by issues of toxicity, resistance, and complex administration routes. **DNDI-6148** is an orally bioavailable benzoxaborole that has demonstrated potent antileishmanial activity in preclinical studies.[1][2][3] Its primary mechanism of action is the inhibition of the *Leishmania* cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an essential enzyme for parasite mRNA processing.[1][2][3][4]

These protocols outline the key in vitro and in vivo experiments to robustly assess the efficacy of **DNDI-6148**. While **DNDI-6148** has shown promise, its development for leishmaniasis has been deprioritized due to signals of reproductive toxicity in preclinical studies.[5][6] Therefore, comprehensive toxicological assessments should be conducted in parallel with efficacy studies.

Data Presentation

Table 1: In Vitro Activity of DNDI-6148 against Leishmania Species

Compound	L. donovani (Amastigote EC50, μ M)	L. infantum (Amastigote EC50, μ M)	Cytotoxicity (MRC-5 CC50, μ M)	Selectivity Index (SI)
DNDI-6148	0.5	0.4	>50	>100
Miltefosine	2.1	1.8	25	11.9
Amphotericin B	0.1	0.08	15	150

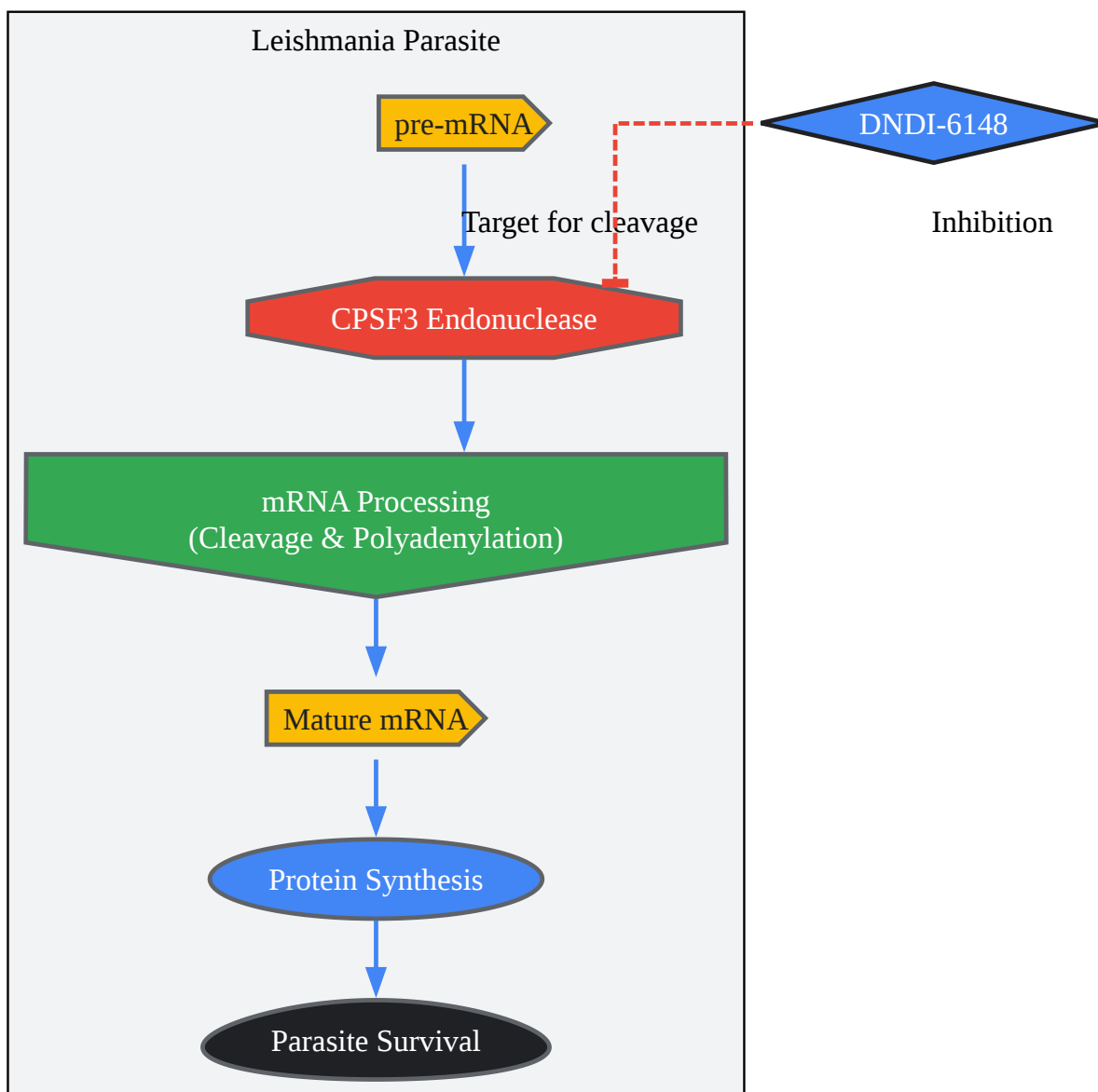
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data is representative and compiled from preclinical findings.[\[1\]](#)

Table 2: In Vivo Efficacy of DNDI-6148 in a L. donovani-Infected Hamster Model

Treatment Group	Dose (mg/kg/day)	Route	Parasite Burden Reduction (%) - Liver	Parasite Burden Reduction (%) - Spleen	Parasite Burden Reduction (%) - Bone Marrow
Vehicle Control	-	Oral	0	0	0
DNDI-6148	25	Oral	>99	>99	>95
DNDI-6148	50	Oral	>99	>99	>98
Miltefosine	20	Oral	95	92	85

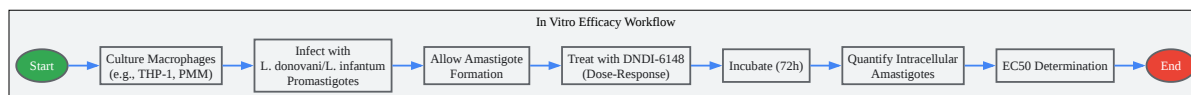
Efficacy is expressed as the mean percentage reduction in parasite burden compared to the vehicle-treated control group. Preclinical studies have reported >98% efficacy for **DNDI-6148**.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mandatory Visualizations



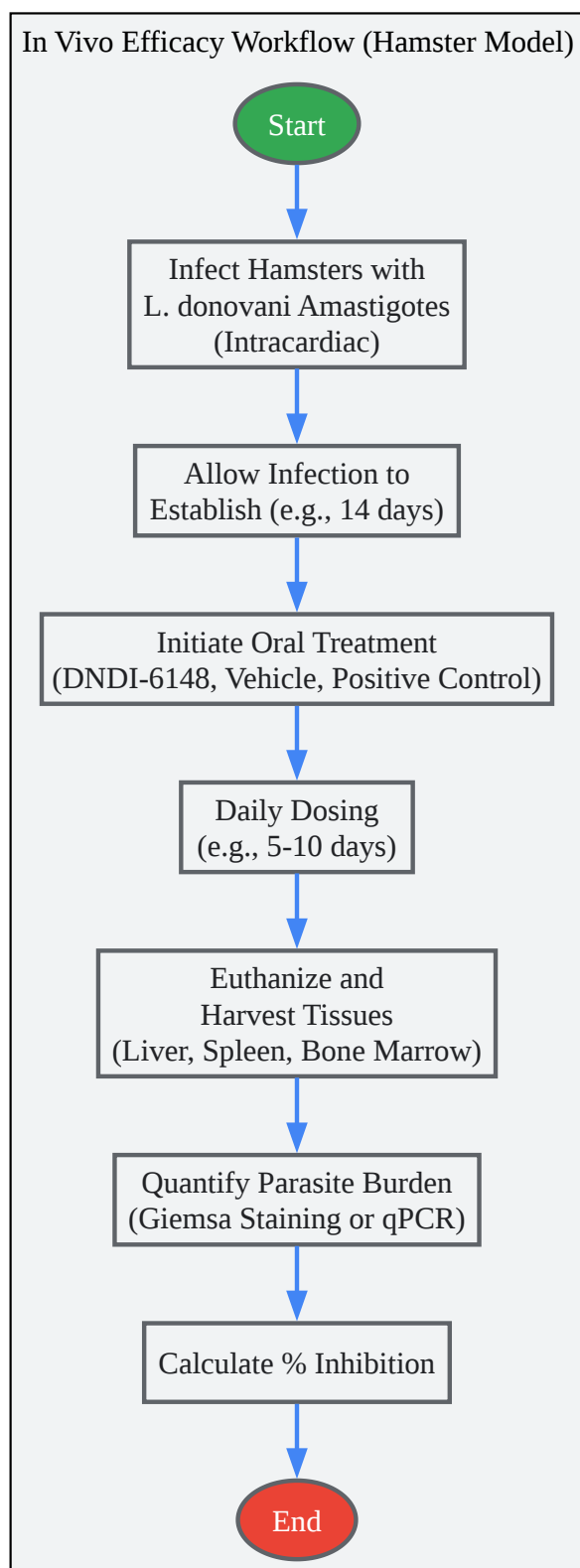
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Caption: Mechanism of action of **DNDI-6148** on the Leishmania CPSF3 endonuclease.



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Caption: Workflow for in vitro intracellular amastigote efficacy assay.



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Caption: Workflow for in vivo efficacy testing in a hamster model of VL.

Experimental Protocols

In Vitro Intracellular Amastigote Efficacy Assay

Objective: To determine the 50% effective concentration (EC50) of **DNDI-6148** against intracellular *Leishmania* amastigotes.

Materials:

- *Leishmania donovani* or *L. infantum* promastigotes
- THP-1 human monocytic cell line or primary mouse macrophages (PMM)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- **DNDI-6148**, Miltefosine (positive control), DMSO (vehicle)
- Giemsa stain or a DNA-binding fluorescent dye (e.g., DAPI)
- 96-well microplates
- High-content imaging system or microscope

Protocol:

- Macrophage Seeding:
 - For THP-1 cells, seed at 5×10^4 cells/well in a 96-well plate and differentiate into adherent macrophages by adding 100 ng/mL PMA for 48-72 hours.
 - For PMMs, seed at a similar density and allow to adhere overnight.
- Parasite Infection:
 - Infect the adherent macrophages with stationary-phase *Leishmania* promastigotes at a parasite-to-macrophage ratio of 10:1.

- Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Wash the wells with pre-warmed medium to remove extracellular parasites.
- Compound Treatment:
 - Prepare serial dilutions of **DNDI-6148** and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
 - Add the compounds to the infected macrophages and incubate for 72 hours at 37°C, 5% CO₂.
- Quantification of Intracellular Amastigotes:
 - Fix the cells with methanol.
 - Stain with Giemsa or a fluorescent dye.
 - Determine the number of amastigotes per 100 macrophages using high-content imaging or manual counting under a microscope.
- Data Analysis:
 - Calculate the percentage of infection and the number of amastigotes per infected cell.
 - Plot the percentage of parasite inhibition against the log concentration of **DNDI-6148** and determine the EC₅₀ value using a non-linear regression model.

In Vivo Efficacy in the Syrian Golden Hamster Model of VL

Objective: To evaluate the in vivo efficacy of **DNDI-6148** in reducing parasite burden in a chronic model of visceral leishmaniasis. The hamster model is preferred as it mimics the progressive nature of human VL.^{[7][8][9]}

Materials:

- Male Syrian golden hamsters (6-8 weeks old)
- Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)
- **DNDI-6148**, Miltefosine (positive control), vehicle for oral administration
- Sterile saline
- Giemsa stain
- Microscope slides

Protocol:

- Animal Infection:
 - Infect hamsters via intracardiac injection with 1×10^7 L. donovani amastigotes.
 - Allow the infection to establish and become chronic over a period of 14-28 days.
- Treatment:
 - Randomize animals into treatment groups (n=5-8 per group): Vehicle control, **DNDI-6148** (e.g., 25 and 50 mg/kg), and Miltefosine (e.g., 20 mg/kg).
 - Administer the compounds orally once daily for 5 or 10 consecutive days.
 - Monitor the animals daily for clinical signs and body weight.
- Endpoint and Parasite Burden Quantification:
 - At 24 hours after the last dose, euthanize the animals.
 - Aseptically remove the liver, spleen, and one femur.
 - Weigh the liver and spleen.
 - Prepare tissue impression smears on microscope slides from the liver and spleen.

- Flush the bone marrow from the femur with sterile saline.
- Fix the smears with methanol and stain with Giemsa.
- Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU): (number of amastigotes / number of host cell nuclei) x tissue weight in mg.
- Data Analysis:
 - Calculate the mean LDU for each treatment group.
 - Determine the percentage of parasite burden reduction for each treated group relative to the vehicle control group.
 - Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the significance of the observed efficacy.

Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of **DNDI-6148** against a mammalian cell line to assess its selectivity.

Materials:

- MRC-5 human lung fibroblast cell line (or other relevant cell line)
- DMEM supplemented with 10% FBS
- **DNDI-6148**, Digitoxigenin (positive control), DMSO
- Resazurin-based assay kit (e.g., alamarBlue)
- 96-well microplates

Protocol:

- Cell Seeding: Seed MRC-5 cells in a 96-well plate at 5×10^3 cells/well and allow them to adhere overnight.

- **Compound Treatment:** Add serial dilutions of **DNDI-6148** to the cells and incubate for 72 hours.
- **Viability Assessment:** Add the resazurin reagent and incubate for 4-6 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.
- **Data Analysis:** Plot the percentage of cell viability against the log concentration of **DNDI-6148** and determine the 50% cytotoxic concentration (CC50) using a non-linear regression model.

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of **DNDI-6148**'s efficacy against visceral leishmaniasis. The combination of in vitro and in vivo models allows for a comprehensive assessment of the compound's antileishmanial activity. Given the previously identified reproductive toxicity concerns, it is imperative that these efficacy studies are complemented by a thorough safety and toxicology program to fully characterize the risk-benefit profile of **DNDI-6148**.

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